molecular formula C18H15N3O6S2 B2379709 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021098-31-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No. B2379709
CAS RN: 1021098-31-6
M. Wt: 433.45
InChI Key: MPVRNEJVAUEGHK-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide” is a chemical compound with potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The yield of the synthesis process is reported to be around 64% . The synthesis process involves the use of IR (KBr) and NMR techniques for characterization .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various spectroscopic techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure of the compound was resolved by determining the functional groups from FT-IR and FT-Raman spectra .


Chemical Reactions Analysis

The compound has been subjected to various chemical reactions during its synthesis . The reaction mixture was stirred for 2 hours at room temperature, then filtrated and the filtrate was concentrated under vacuum to remove the solvent .


Physical And Chemical Properties Analysis

The compound is a semisolid with a yield of 64% . It has been characterized using IR (KBr) and NMR techniques . The HOMO–LUMO energy gap established the charge transition contained by the compound .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of sulfonamide-containing heterocyclic compounds exhibit significant sensitivity against both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. For instance, compounds synthesized from 1,3,4-thiadiazole have demonstrated high antimicrobial activity, indicating potential for further studies in antimicrobial applications (Sych et al., 2019).

Anticancer Properties

Sulfonamide derivatives have been evaluated for their anticancer properties. Compounds such as pyrazole-sulfonamide derivatives were found to have cell-selective effects against tumor cells, showing promise as broad-spectrum antitumor agents. Some of these compounds exhibited activities comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, suggesting their potential in cancer treatment (Mert et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-25-12-3-5-13(6-4-12)29(23,24)21-18-20-14(9-28-18)17(22)19-11-2-7-15-16(8-11)27-10-26-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVRNEJVAUEGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

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